tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Description
tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[4,5-d]azepine core. It is synthesized via a sodium ethoxide-mediated condensation reaction between 1-(tert-butyl) 4-ethyl 5-oxoazepane-1,4-dicarboxylate and benzimidamine, followed by column chromatography purification (0–10% MeOH in DCM), yielding 76% as an off-white solid . Key structural features include a fused pyrimidine-azepine ring system, a thioxo group at position 2, and a tert-butyl carboxylate protecting group at position 7. The $ ^1H $ NMR spectrum (500 MHz, CDCl$ _3 $) confirms the structure, with aromatic proton signals at δ 8.23 ppm and absence of hydroxylmethyl groups, indicating high purity .
Properties
Molecular Formula |
C13H19N3O3S |
|---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-sulfanylidene-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-4-8-9(5-7-16)14-11(20)15-10(8)17/h4-7H2,1-3H3,(H2,14,15,17,20) |
InChI Key |
UPQJYGSFYMGCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo or thioxo groups to their corresponding alcohols or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes[4][4].
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[4,5-d][1,3]oxazin Derivatives
Compound 18a (tert-butyl(3-(7-chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate) shares a pyrimido[4,5-d] core but replaces the azepine ring with a [1,3]oxazin moiety. Key differences include:
- Substituents: Chloro and dimethyl groups at positions 7 and 4/4, respectively.
- Synthesis: Uses 1,1′-carbonyldiimidazole (CDI) and potassium carbonate in acetonitrile, avoiding harsh SNAr conditions .
- LC-MS: m/z 379.1 (M+H)+, indicating a lower molecular weight compared to the target compound due to the oxazin ring’s reduced complexity .
Pyrimido[4,5-d]pyrimidine Derivatives
Hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., 2a-c) feature a pyrimidine-pyrimidine fused core. Notable contrasts:
- Substituents: Aryl groups at position 6 and thioxo at position 2.
- Synthesis: Utilizes primary amines and formalin in methanol with acetic acid, avoiding transition-metal catalysts .
- Structural Confirmation: $ ^1H $ NMR confirms absence of 8-hydroxymethyl groups, resolving prior misassignments .
Other Pyrimido-Fused Heterocycles
- Spiro Pyrazino-Pyrrolo-Pyrimidines (e.g., 269): Incorporate a spirocyclic pyran ring, synthesized via multi-step sequences involving chlorination and piperazine coupling. The tert-butyl carboxylate group enhances solubility .
- Tetrahydrofuran-Pyrimidine Hybrids (e.g., 9 ): Feature a tert-butyldimethylsilyl (TBS) protecting group, which increases steric bulk compared to the target’s tert-butyl carboxylate .
Use of tert-Butyl Protecting Groups
- Target Compound : tert-Butyl carboxylate provides steric protection and simplifies purification .
- Benzo-bis-dithioles : Employ S-tert-butyl isothiouronium bromide as an odorless thiol surrogate, improving safety and yield (up to 90%) under palladium catalysis .
Reaction Conditions and Catalysts
Physicochemical Properties and Analytical Data
Biological Activity
Tert-butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate (CAS: 1065114-25-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 296.37 g/mol. Its structure features a pyrimidine ring fused with an azepine moiety and a thioxo group which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs exhibit a variety of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds in the same class as tert-butyl 4-oxo derivatives. For instance:
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values reported for related compounds suggest that modifications in side chains can enhance antibacterial potency.
Antitubercular Activity
Research has demonstrated that derivatives of thiazolidine and pyrimidine frameworks exhibit antitubercular activities. For example:
- In Vitro Studies : Certain derivatives have shown promising results against Mycobacterium smegmatis, with MIC values around 50 µg/mL . While specific data on tert-butyl 4-oxo compound's antitubercular activity is limited, its structural similarities suggest potential efficacy.
Case Studies and Experimental Findings
Case Study 1 : A study focusing on thiazolo[3,2-b]-1,2,4-triazinone derivatives reported that modifications in the heterocyclic structure enhanced their antimicrobial properties significantly. The presence of electron-withdrawing groups was found to increase activity against resistant bacterial strains .
Case Study 2 : Another investigation into quinazoline derivatives highlighted their broad pharmacological activities including anti-inflammatory and anticancer effects. This suggests that similar modifications in the pyrimidoazepine structure could yield compounds with diverse therapeutic potentials .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing tert-butyl 4-oxo-2-thioxo-pyrimido-azepine derivatives, and how do substituents influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-chloro derivatives) require precise control of reaction conditions (temperature, solvent polarity, and catalysts) to avoid side reactions like over-oxidation or incomplete ring closure . Substituents such as chloro or thioxo groups significantly alter reactivity; for instance, chloro groups enhance electrophilicity at the pyrimidine ring, while thioxo groups may stabilize transition states via sulfur-mediated hydrogen bonding .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm regiochemistry and substituent placement. The tert-butyl group produces distinct singlet peaks at ~1.4 ppm in H NMR . Mass spectrometry (HRMS) verifies molecular weight, critical for confirming synthetic success.
- Computational Analysis : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Compare calculated IR/Raman spectra with experimental data to validate structural assignments .
Q. What are the solubility and stability challenges associated with this compound under experimental conditions?
- Methodological Answer : The tert-butyl group improves lipid solubility but may reduce aqueous stability. Pre-solubility screening in DMSO/water mixtures (e.g., 10% DMSO) is recommended for biological assays. Stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds (>150°C for tert-butyl esters) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for pyrimido-azepine derivatives?
- Methodological Answer :
- Data Triangulation : Compare activity across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions.
- Structural Analog Analysis : Test derivatives (e.g., tert-butyl vs. benzyl esters) to isolate functional group contributions. For example, replacing the tert-butyl group with a benzyl moiety may alter membrane permeability, explaining divergent cytotoxicity results .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets to identify outliers or confounding variables (e.g., solvent choice in IC50 measurements) .
Q. What advanced strategies optimize reaction yields and selectivity in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a Plackett-Burman design reduced the number of experiments by 50% while maximizing yield in similar pyrimidine syntheses .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), minimizing side products .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding poses. The pyrimido-azepine core may occupy ATP-binding pockets in kinases, with the thioxo group forming hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes. Free energy calculations (MM-PBSA) quantify binding affinity differences between analogs .
Q. What methodologies address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch-to-Batch Analysis : Use HPLC-PDA to detect impurities (e.g., oxidized thioxo groups). Adjust purification protocols (e.g., switch from silica gel to reverse-phase chromatography) for higher resolution .
- Isotopic Labeling : Synthesize C-labeled tert-butyl groups to resolve overlapping NMR signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
